N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a benzyl group substituted with fluorine and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting methanesulfonyl chloride with an amine precursor.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide.
Substitution with fluorine: The fluorine atom can be introduced via electrophilic aromatic substitution or other fluorination methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophiles like hydroxide or amines can be used for nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can interfere with bacterial folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-N-(2-chlorobenzyl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2,6-dimethylphenyl)-N-(2-bromobenzyl)methanesulfonamide: Similar structure but with a bromine atom instead of fluorine.
N-(2,6-dimethylphenyl)-N-(2-iodobenzyl)methanesulfonamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide can impart unique properties such as increased metabolic stability and altered electronic effects, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-7-6-8-13(2)16(12)18(21(3,19)20)11-14-9-4-5-10-15(14)17/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYXEUKRKIFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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